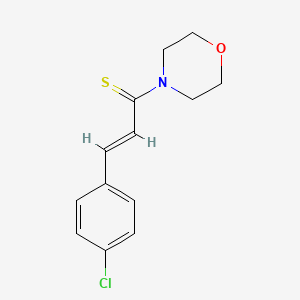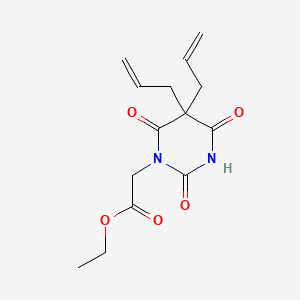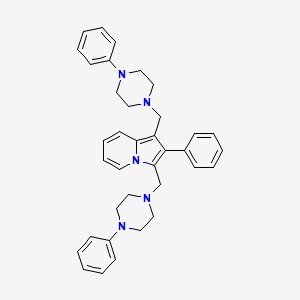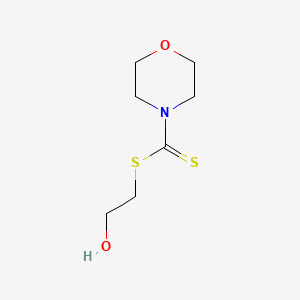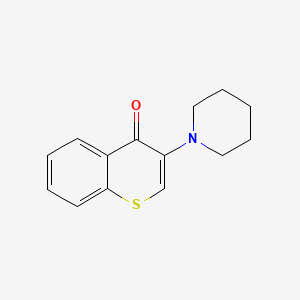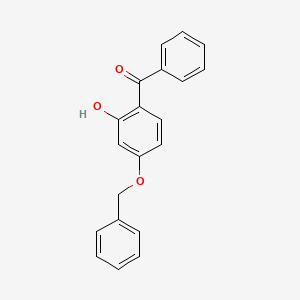
4-Benzyloxy-2-hydroxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxy-2-hydroxybenzophenone is an organic compound with the molecular formula C20H16O3 and a molecular weight of 304.34 g/mol . It is a derivative of benzophenone, characterized by the presence of a benzyloxy group at the 4-position and a hydroxy group at the 2-position on the benzophenone core structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Benzyloxy-2-hydroxybenzophenone can be synthesized through the reaction of benzyl chloride with 2,4-dihydroxybenzophenone in the presence of potassium carbonate in refluxing acetone . Another method involves the use of benzyl bromide and 2,4-dihydroxybenzophenone in the presence of potassium carbonate and potassium iodide in N,N-dimethylformamide at 100°C for 1.5 hours, yielding a 95% product .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic routes as mentioned above, with optimization for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyloxy-2-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Benzyloxy-2-hydroxybenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a photoprotective agent in sunscreens.
Industry: Utilized in the production of UV-absorbing materials and as a stabilizer in polymers.
Mecanismo De Acción
The mechanism of action of 4-benzyloxy-2-hydroxybenzophenone involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the benzyloxy group can enhance the compound’s lipophilicity, facilitating its penetration into cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzophenone: Lacks the benzyloxy group, making it less lipophilic.
4-Dodecyloxy-2-hydroxybenzophenone: Contains a longer alkoxy chain, increasing its hydrophobicity.
2,3,4-Trihydroxybenzophenone: Contains additional hydroxy groups, enhancing its hydrogen bonding capacity.
Uniqueness
4-Benzyloxy-2-hydroxybenzophenone is unique due to the presence of both a benzyloxy and a hydroxy group, which confer distinct chemical and physical properties. The benzyloxy group enhances its lipophilicity, while the hydroxy group allows for hydrogen bonding and other interactions, making it versatile for various applications.
Propiedades
Número CAS |
6079-76-1 |
|---|---|
Fórmula molecular |
C20H16O3 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
(2-hydroxy-4-phenylmethoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C20H16O3/c21-19-13-17(23-14-15-7-3-1-4-8-15)11-12-18(19)20(22)16-9-5-2-6-10-16/h1-13,21H,14H2 |
Clave InChI |
SXJSETSRWNDWPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
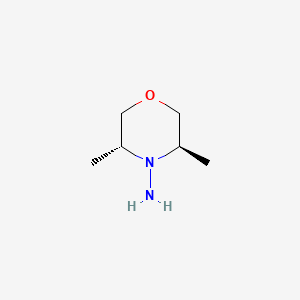
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)

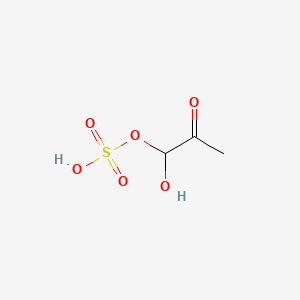

![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)
